4-(4-methoxyphenyl)-16-phenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one
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Overview
Description
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a complex heterocyclic compound This compound is of interest due to its potential bioactive properties, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for creating similar thieno[3,2-d]pyrimidin-4-amine derivatives . The process often starts with the formation of key intermediates, followed by cyclization and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds may involve scalable microwave-assisted processes or other advanced synthetic techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential bioactivity, including antiproliferative effects on cancer cell lines.
Medicine: Investigated for its therapeutic potential, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one involves interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
MPC-6827: A known anticancer agent with a similar thieno[3,2-d]pyrimidine core.
AZD-8055: A compound with a pyrido[2,3-d]pyrimidine structure, used as a kinase inhibitor.
Uniqueness
2-(4-methoxyphenyl)-10-phenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one is unique due to its specific combination of fused rings and functional groups, which may confer distinct bioactive properties and synthetic versatility compared to other similar compounds.
Properties
Molecular Formula |
C25H21N3O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-16-phenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C25H21N3O2S/c1-30-16-12-10-15(11-13-16)23-27-21-20-19(14-6-3-2-4-7-14)17-8-5-9-18(17)26-25(20)31-22(21)24(29)28-23/h2-4,6-7,10-13,23,27H,5,8-9H2,1H3,(H,28,29) |
InChI Key |
RZZKGSRCGOHNOK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC5)C(=C34)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC5)C(=C34)C6=CC=CC=C6 |
Origin of Product |
United States |
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